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Inositol 1,3-bisphosphate - 103597-56-4

Inositol 1,3-bisphosphate

Catalog Number: EVT-1170606
CAS Number: 103597-56-4
Molecular Formula: C6H14O12P2
Molecular Weight: 340.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myo-inositol 1,3-bisphosphate is a myo-inositol bisphosphate. It has a role as a human metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,3-biphosphate(4-).
Inositol 1,3-bisphosphate is a natural product found in Homo sapiens with data available.
Source and Classification

Inositol 1,3-bisphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate through the action of phospholipase C. It can also be produced via the dephosphorylation of inositol 1,3,4-trisphosphate. This compound belongs to the broader category of inositol phosphates, which includes various phosphorylated forms of inositol that are crucial for cellular signaling and metabolic processes.

Synthesis Analysis

The synthesis of inositol 1,3-bisphosphate can occur through several methods:

  1. Enzymatic Synthesis: The primary method involves the action of specific kinases that phosphorylate inositol derivatives. For instance:
    • Inositol 3-kinase catalyzes the phosphorylation of inositol to form inositol 1,3-bisphosphate.
    • The enzyme inositol polyphosphate multikinase can also participate in the phosphorylation process by adding phosphate groups to various positions on the inositol ring.
  2. Chemical Synthesis: Chemical approaches involve multi-step reactions starting from myo-inositol or other derivatives. For example:
    • Myo-inositol can be treated with phosphorus oxychloride followed by hydrolysis to yield inositol phosphates.
    • Reagents such as acetic anhydride and phosphorus pentoxide may also be used to introduce phosphate groups at specific positions on the inositol molecule.

Technical Parameters

  • Reaction conditions typically require controlled temperatures (often at room temperature or slightly elevated) and specific pH levels to ensure optimal enzyme activity.
  • Yield optimization often involves varying substrate concentrations and reaction times.
Molecular Structure Analysis

Inositol 1,3-bisphosphate has a molecular formula of C6_6H14_{14}O7_7P and a molar mass of approximately 246.15 g/mol. Its structure features a six-membered cyclohexane ring with five hydroxyl groups and two phosphate groups attached at the 1 and 3 positions.

Structural Characteristics

  • Cyclic Structure: The compound's cyclic structure allows for multiple stereoisomers due to the presence of hydroxyl groups at various positions.
  • Phosphate Groups: The presence of phosphate groups significantly influences its reactivity and interaction with proteins involved in signal transduction.
Chemical Reactions Analysis

Inositol 1,3-bisphosphate participates in various biochemical reactions:

  1. Dephosphorylation: It can be converted into inositol monophosphate by the action of specific phosphatases.
  2. Phosphorylation: It can also serve as a substrate for kinases that add additional phosphate groups, leading to the formation of higher-order inositol phosphates such as inositol 1,3,4-trisphosphate.
  3. Interaction with Proteins: Inositol 1,3-bisphosphate interacts with various proteins involved in signaling pathways, influencing cellular responses to external stimuli.

Technical Details

  • Reaction conditions often include specific ionic strengths and buffer systems to maintain enzyme activity during these transformations.
Mechanism of Action

The mechanism of action for inositol 1,3-bisphosphate primarily revolves around its role as a secondary messenger within cells:

  • Upon receptor activation (e.g., G-protein coupled receptors), phosphatidylinositol 4,5-bisphosphate is hydrolyzed by phospholipase C to produce diacylglycerol and inositol 1,3-bisphosphate.
  • Inositol 1,3-bisphosphate then binds to intracellular proteins such as calcium channels and protein kinases, leading to increased intracellular calcium levels and activation of downstream signaling pathways.

Relevant Data

Studies have shown that fluctuations in levels of inositol 1,3-bisphosphate correlate with various physiological processes such as cell proliferation and apoptosis.

Physical and Chemical Properties Analysis

Inositol 1,3-bisphosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar hydroxyl and phosphate groups.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values for its phosphate groups are crucial for understanding its behavior under different physiological conditions.

Relevant Data

The compound's solubility allows it to easily diffuse within cellular compartments, facilitating rapid signaling responses.

Applications

Inositol 1,3-bisphosphate has several scientific applications:

  1. Cell Signaling Research: It serves as a model compound for studying intracellular signaling pathways involving phosphoinositides.
  2. Pharmacological Studies: Investigated for its potential role in treating diseases linked to dysregulated signaling pathways (e.g., cancer and neurological disorders).
  3. Biochemical Assays: Used as a substrate or standard in assays aimed at measuring enzyme activity related to phosphoinositide metabolism.
Introduction to Inositol 1,3-Bisphosphate

Historical Discovery and Nomenclature

The discovery of Ins(1,3)P₂ is intrinsically linked to the broader investigation of inositol phosphate metabolism during the late 20th century. Initial research into receptor-stimulated phosphoinositide hydrolysis in the 1980s identified inositol trisphosphates as key second messengers mobilizing intracellular calcium [3]. By 1987, investigations by Bansal, Inhorn, and Majerus delineated a specific dephosphorylation pathway for inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃), revealing Ins(1,3)P₂ as its direct metabolic product. This work established the enzyme responsible—inositol trisphosphate 3-phosphatase (later characterized as a specific subtype)—and positioned Ins(1,3)P₂ within the canonical inositol phosphate metabolic cascade [3].

The compound's nomenclature follows the myo-inositol ring numbering convention. The prefix "1,3-bisphosphate" explicitly denotes phosphate esters at the D-1 and D-3 equatorial positions of the cyclohexanehexol ring. This distinguishes it from other bisphosphate isomers, such as inositol 1,4-bisphosphate (Ins(1,4)P₂), which possess distinct biochemical properties and metabolic origins [1] [6] [8]. Systematic names include 1D-myo-inositol 1,3-bisphosphate, emphasizing the stereospecific configuration crucial for its biological interactions.

Structural Classification Within the Inositol Phosphate Family

Inositol 1,3-bisphosphate belongs to the inositol bisphosphate (IP₂) subgroup of the larger inositol phosphate family, characterized by two phosphate groups esterified to the myo-inositol ring. Its molecular formula is C₆H₁₄O₁₂P₂ (free acid form) or C₆H₁₂Na₂O₁₂P₂ (disodium salt, commonly used in research), with a molecular weight of 360.04 g/mol (acid) or 384.07 g/mol (salt) [1] [2]. The specific positioning of the phosphates at the 1- and 3- hydroxyl groups imparts unique three-dimensional conformation and electrostatic properties, dictating its enzyme specificity and metabolic fate.

Table 1: Key Structural and Chemical Properties of Inositol 1,3-Bisphosphate

PropertyValue/Description
Chemical Formula (Acid)C₆H₁₄O₁₂P₂
Chemical Formula (Na Salt)C₆H₁₂Na₂O₁₂P₂
Molecular Weight (Salt)384.07 g/mol
CAS Registry Number214332-52-2
Purity (Commercial)Typically >95%
Isomer Classmyo-Inositol Bisphosphate
Phosphorylation PositionsD-1 and D-3
Key Structural FeatureAdjacent phosphates on the inositol ring

Within the IP₂ group, nine structural isomers are theoretically possible due to differential phosphate positioning on the inositol ring. Ins(1,3)P₂ is classified among the "adjacent" bisphosphates, contrasting sharply with isomers like Ins(1,4)P₂ which possess non-adjacent phosphates. This adjacency influences its charge distribution, susceptibility to phosphatases, and potential protein-binding capabilities. Notably, Ins(1,3)P₂ is not a direct product of receptor-stimulated phospholipase C activity—a hallmark of its isomers Ins(1,4)P₂ and Ins(4,5)P₂. Instead, it arises primarily through the dephosphorylation of Ins(1,3,4)P₃, itself a metabolite of the canonical second messenger inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) [3] [8].

Table 2: Classification of Major Inositol Bisphosphate Isomers

IsomerPrimary Biosynthetic OriginKey Metabolic EnzymesStructural Relationship
Ins(1,3)P₂Dephosphorylation of Ins(1,3,4)P₃Inositol trisphosphate 4-phosphataseAdjacent phosphates (1,3)
Ins(1,4)P₂Dephosphorylation of Ins(1,4,5)P₃ (5-ptase)Inositol polyphosphate 1-phosphatase [6]Non-adjacent phosphates (1,4)
Ins(3,4)P₂Dephosphorylation of Ins(1,3,4)P₃ (1-ptase)Unknown phosphataseAdjacent phosphates (3,4)
Ins(4,5)P₂Dephosphorylation of Ins(1,4,5)P₃ (1-ptase)Inositol polyphosphate 1-phosphataseAdjacent phosphates (4,5)

Role in Cellular Signaling Pathways

Ins(1,3)P₂ functions as a pivotal node within the dynamic network of inositol phosphate metabolism, interfacing with both signaling and metabolic pathways:

  • Metabolic Intermediate in Inositol Phosphate Recycling: The primary characterized role of Ins(1,3)P₂ lies within the degradation pathway of higher inositol phosphates. It is generated predominantly by the action of a specific magnesium-dependent 4-phosphatase (EC 3.1.3.-) acting on inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). This reaction occurs downstream of the phosphorylation of Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄ by inositol trisphosphate 3-kinase (IP3K). Consequently, Ins(1,3)P₂ production is indirectly coupled to agonist-induced phospholipase C (PLC) activation. Once formed, Ins(1,3)P₂ is rapidly hydrolyzed by inositol bisphosphate 1-phosphatases or 3-phosphatases to yield inositol 3-phosphate (Ins(3)P) or inositol 1-phosphate (Ins(1)P), respectively. These monophosphates are then dephosphorylated by inositol monophosphatase (IMPase) to regenerate free myo-inositol, thereby closing the inositol cycle and replenishing the precursor pool for phosphoinositide synthesis [3] [8].

  • Potential Signaling Functions: While traditionally viewed primarily as a metabolic intermediate, emerging evidence suggests Ins(1,3)P₂ may exert direct or indirect regulatory effects:

  • Regulator of Enzymatic Activity: Ins(1,3)P₂ exhibits competitive inhibition (Ki ≈ 15 μM) against a specific mammalian lithium-sensitive bisphosphate 3'-nucleotidase (BPntase). This enzyme, highly expressed in the kidney, metabolizes 3'-phosphoadenosine 5'-phosphate (PAP) and 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Inhibition of BPntase by Ins(1,3)P₂ (or the closely related Ins(1,4)P₂) proposes a fascinating crosstalk between inositol signaling and nucleotide/sulfation metabolism. This interaction may have physiological relevance in lithium toxicity mechanisms affecting renal function [10].
  • Link to Calcium Signaling: Although Ins(1,3)P₂ itself does not bind directly to inositol trisphosphate receptors (InsP₃Rs) to release calcium, its precursor (Ins(1,3,4)P₃) and the pathway it feeds into (regenerating Ins(1,4,5)P₃ precursors) place it within the broader regulatory network controlling cytoplasmic calcium oscillations. Efficient metabolism of Ins(1,3,4)P₃ via Ins(1,3)P₂ is crucial for preventing the accumulation of intermediates that might modulate calcium channels or other signaling effectors [3].
  • Precursor to Potential Messengers: The further metabolism of Ins(1,3)P₂ generates Ins(3)P. While Ins(3)P is best known as a precursor to myo-inositol, it also serves as the headgroup precursor for phosphatidylinositol 3-phosphate (PI(3)P), a key phosphoinositide regulating endosomal trafficking and autophagy. Thus, the Ins(1,3)P₂ pathway contributes to maintaining pools of phosphoinositide synthesis precursors [4] [5].
  • Kinetic Positioning within Signaling Dynamics: The production of Ins(1,3)P₂ occurs with kinetics distinct from the initial burst of Ins(1,4,5)P₃ generation. Following PLC activation, Ins(1,3)P₂ levels typically rise later and persist longer than Ins(1,4,5)P₃, aligning with its role in the sequential dephosphorylation of Ins(1,3,4)P₃. This temporal profile suggests it functions more in signal modulation and termination, and in resource recycling, rather than in the primary transmission of the extracellular signal [3].

Synthesis and Regulation: The synthesis of Ins(1,3)P₂ is tightly controlled by the activity of inositol trisphosphate 4-phosphatases. These enzymes belong to a larger family of metal-dependent phosphohydrolases sensitive to lithium, although typically with lower affinity than the classical target inositol monophosphatase. The subcellular localization and regulation of specific 4-phosphatase isoforms likely determine the spatial and temporal generation of Ins(1,3)P₂ pools. Furthermore, its rapid degradation by bisphosphatases ensures its cellular concentration remains relatively low, contributing to its transient nature [3] [6] [10].

Properties

CAS Number

103597-56-4

Product Name

Inositol 1,3-bisphosphate

IUPAC Name

[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6-

InChI Key

PUVHMWJJTITUGO-WJPCITMWSA-N

SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O

Synonyms

inositol 1,3-bisphosphate
inositol 1,3-diphosphate
inositol(1,3)bisphosphate

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O

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